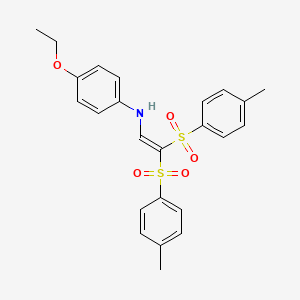

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

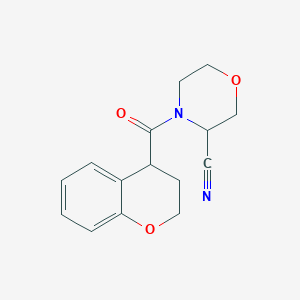

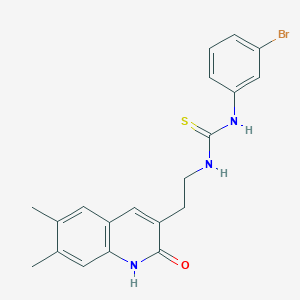

The compound contains a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact molecular structure of this specific compound would require more detailed analysis or experimental data.科学的研究の応用

Antimicrobial Activity

The 1,2,4-triazole ring is known for its antimicrobial properties. Compounds with this ring have been reported to exhibit a broad spectrum of activity against various bacterial and fungal strains . This suggests that our compound could be explored for its efficacy against pathogens like E. coli, B. cereus, and B. subtilis, as well as fungal strains such as A. niger and Fusarium oxisporum.

Anticancer Potential

Triazole: derivatives have been studied for their potential in cancer therapy. They can act as cancer prevention agents by reducing or eliminating free radicals, thereby protecting cells against oxidative damage . The benzyl and piperidine groups attached to the triazole core in our compound could be modified to enhance its selectivity and potency against cancer cells.

Antioxidant Properties

Compounds containing the 1,2,4-triazole ring have shown good scavenging potential, comparable to ascorbic acid in some cases . This indicates that our compound might be used in research focused on oxidative stress-related diseases, where it could help in neutralizing harmful free radicals.

Enzyme Inhibition

The 1,2,3-triazole ring is known to produce anti-cholinesterase (anti-ChE) activity by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . This property could be harnessed in the development of treatments for neurodegenerative diseases like Alzheimer’s.

Chemical Synthesis and Drug Design

The benzylic position in our compound is a reactive site that can undergo various chemical reactions, making it a valuable intermediate in organic synthesis . It could be used to create a diverse array of derivatives for drug discovery and development.

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing 1,2,4-triazole and piperidine rings . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety profile.

作用機序

Target of Action

It is known that similar compounds, such as 4-benzylpiperidine, act as monoamine releasing agents with selectivity for releasing dopamine versus serotonin . The 1,4-disubstituted 1,2,3-triazoles, which are part of the compound’s structure, can act as a hydrogen bond acceptor and donor, offering various types of binding to the target enzyme .

Mode of Action

It is suggested that the triazole ring in the compound can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to bind to the target enzyme in various ways, potentially altering its function .

Biochemical Pathways

Compounds with similar structures have been shown to affect the release of monoamines, such as dopamine and serotonin . This could potentially affect various biochemical pathways related to these neurotransmitters.

Pharmacokinetics

Similar compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration .

Result of Action

Based on its potential role as a monoamine releasing agent , it could potentially alter neurotransmitter levels in the brain, affecting various neurological processes.

特性

IUPAC Name |

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c1-25-22(29)27(19-10-6-3-7-11-19)20(24-25)18-12-14-26(15-13-18)21(28)23-16-17-8-4-2-5-9-17/h2-11,18H,12-16H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXVTQGROWFUMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)

![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)

![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)